3-(Benzylamino)oxolane-3-carboxylic acid
CAS No.: 1340215-39-5
Cat. No.: VC2558131
Molecular Formula: C12H15NO3
Molecular Weight: 221.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1340215-39-5 |
|---|---|
| Molecular Formula | C12H15NO3 |
| Molecular Weight | 221.25 g/mol |
| IUPAC Name | 3-(benzylamino)oxolane-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H15NO3/c14-11(15)12(6-7-16-9-12)13-8-10-4-2-1-3-5-10/h1-5,13H,6-9H2,(H,14,15) |
| Standard InChI Key | UZLSSCFGNVYENJ-UHFFFAOYSA-N |
| SMILES | C1COCC1(C(=O)O)NCC2=CC=CC=C2 |
| Canonical SMILES | C1COCC1(C(=O)O)NCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
3-(Benzylamino)oxolane-3-carboxylic acid is an organic compound characterized by the presence of an oxolane ring (also known as tetrahydrofuran), a benzylamino group, and a carboxylic acid functional group at the 3-position of the oxolane ring. This unique structural arrangement contributes to its chemical reactivity and potential biological activity.
Basic Identification Data
| Parameter | Value |
|---|---|
| CAS Number | 1340215-39-5 |
| Molecular Formula | C12H15NO3 |
| Molecular Weight | 221.25-221.26 g/mol |
| IUPAC Name | 3-(benzylamino)tetrahydrofuran-3-carboxylic acid |
| SMILES | O=C(O)C1(NCC2=CC=CC=C2)CCOC1 |
| InChI | InChI=1S/C12H15NO3/c14-11(15)12(6-7-16-9-12)13-8-10-4-2-1-3-5-10/h1-5,13H,6-9H2,(H,14,15) |
| InChIKey | UZLSSCFGNVYENJ-UHFFFAOYSA-N |
The compound possesses a nitrogen atom that serves as a potential hydrogen bond acceptor, while the carboxylic acid group can function as both a hydrogen bond donor and acceptor. These features are particularly important for molecular recognition in biological systems and contribute to the compound's potential pharmacological properties .
Structural Variants
The compound can exist in different forms, including:
-
Free base form (CAS: 1340215-39-5)
-
Hydrochloride salt (CAS: 1803583-24-5) with molecular formula C12H16ClNO3 and molecular weight 257.71 g/mol
The stereochemistry at the 3-position of the oxolane ring can also vary, with the (3R) enantiomer specifically identified in some databases .
Physical and Chemical Properties
Understanding the physical and chemical properties of 3-(Benzylamino)oxolane-3-carboxylic acid is essential for its characterization, handling, and application in research and development settings.
Computed Properties
| Property | Value | Reference |
|---|---|---|
| XLogP3-AA | -1.6 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 4 | |
| Exact Mass | 221.10519334 Da | |
| TPSA (Topological Polar Surface Area) | 58.56 | |
| LogP | 1.4417 |
The negative XLogP3-AA value (-1.6) suggests that the compound is relatively hydrophilic and may have reasonable water solubility . This property is particularly important for pharmaceutical applications, as it affects absorption, distribution, and bioavailability.
Reactivity
The reactivity of 3-(Benzylamino)oxolane-3-carboxylic acid is primarily dictated by its functional groups:
-
The carboxylic acid group can participate in typical acid-base reactions, esterification, and amide formation
-
The secondary amine (benzylamino group) can undergo N-alkylation, acylation, and other nucleophilic reactions
-
The oxolane ring provides conformational constraints and can influence the spatial arrangement of the other functional groups
Biological Activity and Applications
The unique structural features of 3-(Benzylamino)oxolane-3-carboxylic acid suggest potential biological activities and applications in various fields, particularly in medicinal chemistry and drug development.
Applications in Drug Development
3-(Benzylamino)oxolane-3-carboxylic acid is classified as a "Protein Degrader Building Block" , indicating its potential utility in the emerging field of targeted protein degradation. This approach involves designing molecules that can selectively degrade disease-causing proteins through the cell's natural protein degradation machinery.
As a building block, the compound could be incorporated into larger molecules designed to:
-
Target specific disease-related proteins
-
Facilitate protein-protein interactions necessary for degradation
-
Enhance the pharmacokinetic properties of degrader molecules
Research Applications
Beyond potential therapeutic applications, 3-(Benzylamino)oxolane-3-carboxylic acid may serve as a valuable tool in basic research:
-
As a synthetic intermediate in the preparation of more complex molecules
-
In structure-activity relationship studies to explore the impact of structural modifications on biological activity
-
As a reference compound for analytical method development
The hydrochloride salt (3-(Benzylamino)oxolane-3-carboxylic acid hydrochloride) has also been commercially available but is listed as discontinued by some suppliers .
Analytical Characterization
Analytical techniques are essential for characterizing 3-(Benzylamino)oxolane-3-carboxylic acid and confirming its identity and purity.
Spectroscopic Methods
While specific spectroscopic data for 3-(Benzylamino)oxolane-3-carboxylic acid is limited in the available literature, common analytical techniques for characterizing similar compounds include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR)
-
Mass Spectrometry (MS)
-
Infrared (IR) Spectroscopy
-
High-Performance Liquid Chromatography (HPLC)
Research on related compounds indicates that "NMR spectra and microanalytical data were collected for final compounds to confirm their identity and assess their purity" .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume